This compound is synthesized primarily from tert-butyl hydroperoxide and 2-ethylhexanoyl chloride through a biphasic reaction mechanism. It falls under the category of organic peroxides and is recognized for its role as a radical initiator in the polymerization of vinyl monomers and curing of unsaturated polyester resins. The compound is listed under the CAS number 3006-82-4 and has several synonyms, including Trigonox 21 and t-butylperoxyoctoate .
The synthesis of tert-butyl 2-ethylhexanoate typically employs the Schotten–Baumann method, which involves the following steps:
The process can be optimized by adjusting parameters such as temperature, concentration of reactants, and type of base used to enhance yield and selectivity. For instance, using potassium hydroxide instead of sodium hydroxide has shown to increase selectivity towards the desired product .
tert-Butyl 2-ethylhexanoate has a complex structure characterized by its ester functional group. The molecular structure can be represented as follows:
The compound features:
tert-Butyl 2-ethylhexanoate participates in several chemical reactions, primarily as a radical initiator:
The thermal decomposition pathway leads to the generation of tert-butoxy radicals, which are crucial for initiating these reactions.
The mechanism by which tert-butyl 2-ethylhexanoate acts as a radical initiator involves several steps:
This radical mechanism allows for high selectivity in product formation while maintaining efficient atom utilization.
The compound exhibits low impact sensitivity but poses explosion hazards under specific conditions due to its exothermic decomposition characteristics .
tert-Butyl 2-ethylhexanoate finds extensive applications in:
The synthesis of tert-butyl peroxy-2-ethylhexanoate (TBPEH; CAS 3006-82-4) employs a modified Schotten-Baumann reaction, adapted for peroxyester formation. This biphasic mechanism initiates with tert-butyl hydroperoxide (TBHP) deprotonation in the aqueous phase using excess alkali hydroxides (e.g., potassium hydroxide), generating the nucleophilic tert-butyl peroxide anion. This anion subsequently attacks 2-ethylhexanoyl chloride (EHCl) at the organic-aqueous interface, forming TBPEH and alkali chloride salts. The reaction’s success hinges on precise pH control (maintained >10) to maximize TBHP conversion and minimize competitive acid-catalyzed decomposition. Critically, the aqueous phase contains TBHP salts, base, and byproducts, while the organic phase hosts EHCl and TBPEH. Vigorous stirring creates interfacial contact areas essential for mass transfer, though excessive shear accelerates hydrolysis of EHCl, reducing yields [1] [2] [7].
Table 1: Critical Parameters in Schotten-Baumann TBPEH Synthesis
Parameter | Optimal Range | Function |
---|---|---|
Temperature | 27–35°C | Prevents thermal decomposition of peroxyester |
Aqueous:Organic Ratio | 1.5:1 | Maximizes interfacial area without diluting reactants |
KOH:TBHP Molar Ratio | 1.1:1 | Ensures complete TBHP deprotonation |
Stirring Rate | 300–500 rpm | Enhances interfacial contact while minimizing hydrolysis |
This mechanism circumvents direct TBHP-EHCl coupling—a side reaction that forms corrosive acids and reduces yield. The base continuously neutralizes HCl, shifting equilibrium toward TBPEH formation. Post-reaction, phase separation isolates TBPEH at >99% purity, with residual TBHP recovered via alkaline extraction [1].
Continuous flow microreactors address limitations of batch Schotten-Baumann processes by enhancing thermal control and scalability. In loop reactors, TBHP (70% aqueous solution), potassium hydroxide (45% aqueous solution), and EHCl are fed at 24.0–24.6 kg/h into a temperature-controlled system (27–35°C). The microscale channels (10–1,000 µm) enable rapid heat dissipation (surface-to-volume ratio >10,000 m²/m³), suppressing thermal runaway during the exothermic reaction. Additionally, segmented flow patterns intensify interfacial mass transfer, accelerating acylation kinetics by 3–5-fold compared to batch reactors. A patented continuous process achieves 98.5% yield (99.3% purity) with a residence time of <2 minutes, attributable to the elimination of concentration gradients and precise stoichiometric control (TBHP:EHCl = 1.05:1) [1] [3] [6].
Table 2: Microreactor vs. Batch Performance for TBPEH Synthesis
Parameter | Microreactor | Batch Reactor | Advantage |
---|---|---|---|
Yield | 98.5% | 85–90% | Enhanced selectivity |
Reaction Time | <2 min | 30–60 min | Throughput increase |
Temperature Control | ±0.5°C | ±5°C | Safety in exothermic reactions |
Scale-up Method | Numbering-up | Vessel enlargement | No "scale-up effect" |
Materials of construction (e.g., silicon carbide, borosilicate glass) resist corrosion from alkaline/peroxide mixtures. Downstream modules integrate acid quenching, phase separation, and vacuum drying, enabling full process intensification from laboratory (gram-scale) to production (multi-ton-scale) [3] [6] [8].
Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) or phosphonium derivatives (e.g., hexadecyltributylphosphonium bromide) act as phase-transfer catalysts (PTCs) in TBPEH synthesis. These catalysts solubilize tert-butyl peroxide anions into the organic phase via ion-pair formation, bypassing slow interfacial diffusion. Tetrabutylammonium bromide (TBABr) demonstrates up to 40% rate acceleration in biphasic esterification by reducing the activation energy for anion transfer. The catalytic cycle involves:
However, PTC stability limits exist: ammonium catalysts degrade via Hofmann elimination above 50°C, while phosphonium species hydrolyze under strong bases. "Janus" catalysts—amphiphilic solids with hydrophobic/hydrophilic faces—anchor at the interface, enabling catalysis without stirring. Their efficacy depends on alkyl chain length; C₁₈-modified catalysts achieve 95% interfacial coverage, doubling reaction flux compared to conventional PTCs [4] [5] [9].
TBPEH synthesis kinetics are governed by coupled mass transfer and reaction events. A biphasic model incorporates:
The rate law for TBPEH formation is:
rTBPEH = k2 ∙ [MTBP]aq ∙ [EHCl]org ∙ Ai
where Ai = interfacial area (m²/m³), and k2 = 1.8 × 10⁻³ L/mol∙s at 30°C. Computational fluid dynamics (CFD) simulations reveal that 70% of reactions occur within 5 µm of the interface, emphasizing the criticality of emulsion stability. Mass transfer coefficients (kLa) for EHCl range from 0.02–0.08 s⁻¹—values that become rate-limiting below 500 rpm agitation. The model accurately predicts yields (±2%) across scales when integrating NaOH concentration, phase ratios, and temperature [1] [5].
Base selection dictates TBHP deprotonation efficiency and hydrolysis suppression. Potassium hydroxide outperforms sodium hydroxide due to:
Stoichiometric optimization requires 5–10% molar excess of both TBHP and base relative to EHCl. This compensates for:
Table 3: Impact of Stoichiometry on TBPEH Yield
Molar Ratio (TBHP:Base:EHCl) | Yield (%) | Impurity Profile |
---|---|---|
1.00:1.00:1.00 | 87.2 | 8% EHCl hydrolysis byproducts |
1.05:1.05:1.00 | 96.8 | <1% Di-tert-butyl peroxide |
1.10:1.20:1.00 | 92.3 | 5% tert-Butyl alcohol from overbase |
Recycling the aqueous phase (containing 10.8% TBHP and 13.4% KOH) reduces TBHP consumption by 18%. Final purification employs 1% sodium sulfite/0.2% sulfuric acid wash to degrade peroxides, followed by vacuum stripping (40 mbar, 33°C) to isolate TBPEH at <10 ppm water content [1] [6].
CAS No.: 4315-44-0
CAS No.:
CAS No.: 94720-08-8